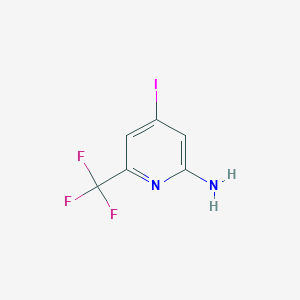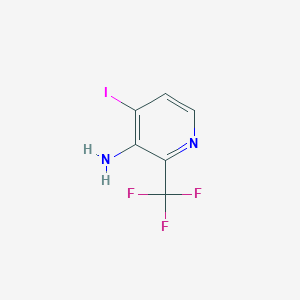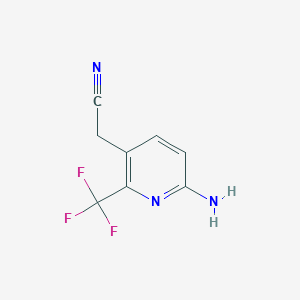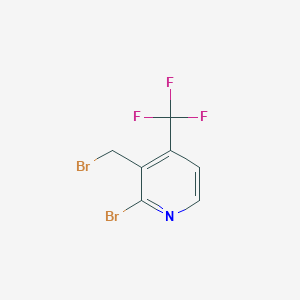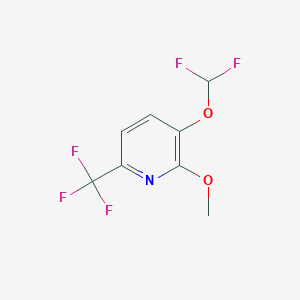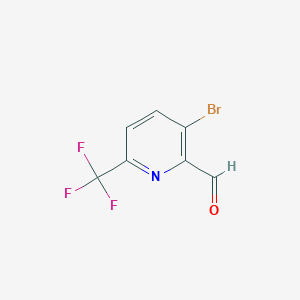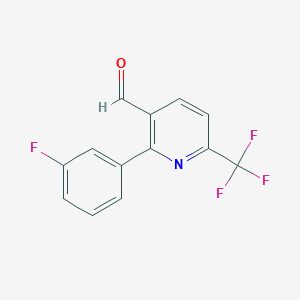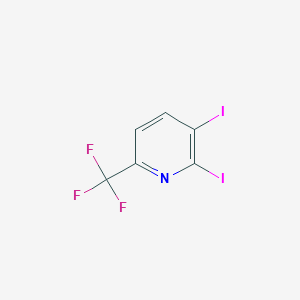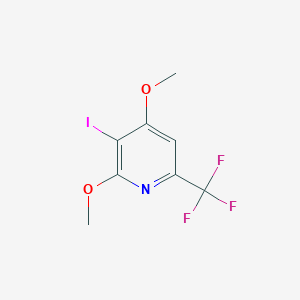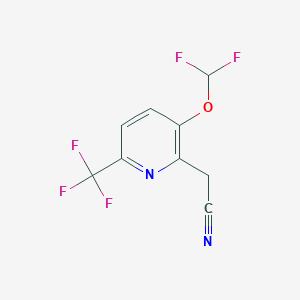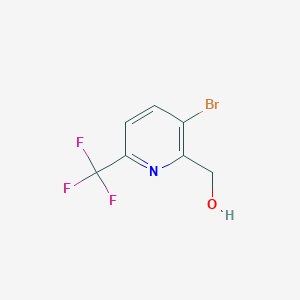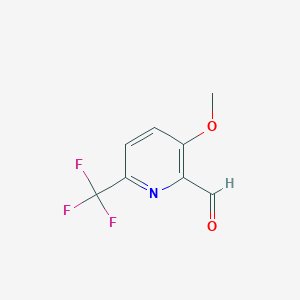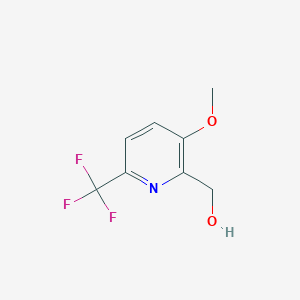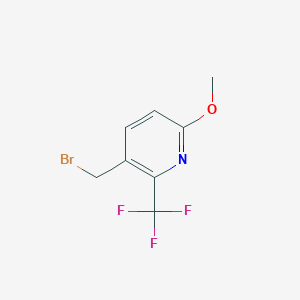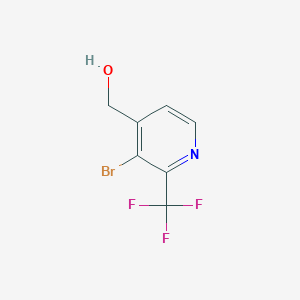
3-Bromo-2-(trifluoromethyl)pyridine-4-methanol
Descripción general
Descripción
Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of the trifluoromethyl group and the pyridine ring .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Halogen-Dance Reactions : 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol is involved in halogen-dance reactions, a type of chemical reaction where halogen atoms interchange positions within a molecule. This process has been observed in the context of bromo-iodothiophenes and can lead to a mixture of bromo-iodothiophenes and related compounds (Gronowitz, Hallberg, & Glennow, 1980).
Density Functional Theory (DFT) Studies : The compound has been subject to DFT studies at the B3LYP/6311+G (d, p) level. These studies provide insights into the theoretical IR and normal mode analysis of the compound, helping to understand its molecular structure and properties (Trivedi, 2017).
Synthesis of Heterocyclic Compounds : It is used in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse chemical structures (Zav’yalova, Zubarev, & Shestopalov, 2009).
Regioexhaustive Functionalization : The compound plays a role in the regioexhaustive functionalization of chloro- and bromo-trifluoromethyl pyridines. This process is significant for creating specific carboxylic acids and other derivatives, showcasing its versatility in organic synthesis (Cottet et al., 2004).
Catalysis and Chemical Transformations : The compound is involved in catalytic processes, like the methoxycarbonylation of phenylacetylene, highlighting its potential in facilitating important chemical transformations (De Pater et al., 2005).
Photochemical Behavior : Studies on the photochemical behavior of related pyridin-2-ones indicate the potential of 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol in forming dimeric products under irradiation, an important aspect in photochemistry (Jones & Phipps, 1975).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHKXVNHZAMUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)pyridine-4-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



